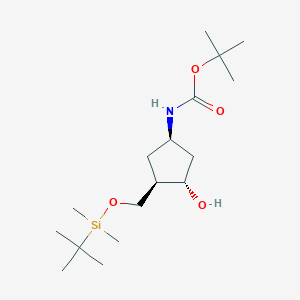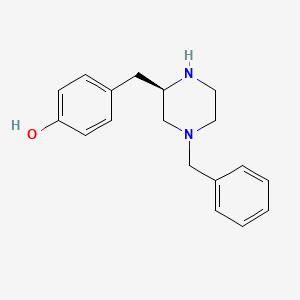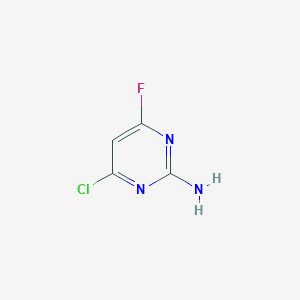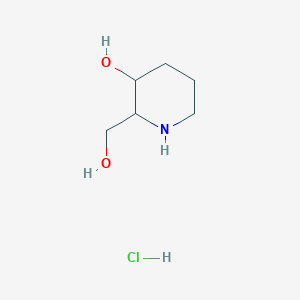
2-(Hydroxymethyl)piperidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)piperidin-3-ol hydrochloride is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)piperidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of primary amines with diols, catalyzed by a Cp*Ir complex, to form cyclic amines . Another method includes the chlorination of amino alcohols using SOCl2, followed by cyclization . These reactions are generally carried out under mild conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often involves continuous flow reactions. This method allows for the efficient and scalable production of the compound, ensuring consistency and high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)piperidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The piperidine ring structure allows for interactions with various enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with similar chemical properties but lacks the hydroxymethyl group.
2,6-Dimethylpiperidine: Contains additional methyl groups, altering its reactivity and biological activity.
4-Hydroxypiperidine: Similar structure but with the hydroxyl group in a different position, affecting its chemical behavior.
Uniqueness
2-(Hydroxymethyl)piperidin-3-ol hydrochloride is unique due to the presence of both the hydroxymethyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C6H14ClNO2 |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
2-(hydroxymethyl)piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h5-9H,1-4H2;1H |
InChI-Schlüssel |
MBQWGESJVTZQOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(NC1)CO)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
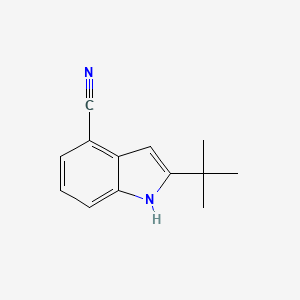





![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B12977395.png)

![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)
